Cas no 845897-03-2 (3,3',4,4',5,5'-Hexahydroxy-8,8'-lignan-9,9'-olide; (8R,8'R)-form, 9S-Alcohol(lactol), 3',4'-methylene, 3,4,5,5'-tetra-Me ether)

3,3',4,4',5,5'-Hexahydroxy-8,8'-lignan-9,9'-olide; (8R,8'R)-form, 9S-Alcohol(lactol), 3',4'-methylene, 3,4,5,5'-tetra-Me ether structure
845897-03-2 structure
Product name:3,3',4,4',5,5'-Hexahydroxy-8,8'-lignan-9,9'-olide; (8R,8'R)-form, 9S-Alcohol(lactol), 3',4'-methylene, 3,4,5,5'-tetra-Me ether
CAS No:845897-03-2
MF:C23H28O8
MW:432.463627815247
CID:6687077

3,3',4,4',5,5'-Hexahydroxy-8,8'-lignan-9,9'-olide; (8R,8'R)-form, 9S-Alcohol(lactol), 3',4'-methylene, 3,4,5,5'-tetra-Me ether Chemical and Physical Properties

Names and Identifiers

    • 3,3',4,4',5,5'-Hexahydroxy-8,8'-lignan-9,9'-olide; (8R,8'R)-form, 9S-Alcohol(lactol), 3',4'-methylene, 3,4,5,5'-tetra-Me ether
    • Inchi: 1S/C23H28O8/c1-25-17-8-14(9-18(26-2)21(17)28-4)6-16-15(11-29-23(16)24)5-13-7-19(27-3)22-20(10-13)30-12-31-22/h7-10,15-16,23-24H,5-6,11-12H2,1-4H3
    • InChI Key: ADGULOHTKSMBCP-UHFFFAOYSA-N
    • SMILES: COC1C2=C(OCO2)C=C(CC2C(CC3C=C(OC)C(OC)=C(OC)C=3)C(O)OC2)C=1

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